molecular formula C32H29N3O6S B2695735 N-(2-benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide CAS No. 313549-76-7

N-(2-benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide

Cat. No.: B2695735
CAS No.: 313549-76-7
M. Wt: 583.66
InChI Key: XGPCMDQILYPWCB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within this chemical class, particularly those incorporating a morpholinosulfonyl group, are of significant interest in medicinal chemistry and pharmaceutical research . Related sulfamoyl benzamides have been investigated for their potential to modulate various biological targets . For instance, some derivatives are known to interact with cannabinoid receptors (CB1 and CB2), which are implicated in a wide range of physiological processes including pain sensation, inflammatory responses, and neurodegenerative pathways . The structural features of this compound—including the benzamide core, a sulfamoyl group, and morpholine ring—are commonly found in molecules designed for high-affinity binding to enzymatic targets. Researchers may explore its application in areas such as inhibitor design, receptor binding assays, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O6S/c1-22-11-16-29(27(21-22)30(36)23-7-3-2-4-8-23)34-32(38)26-9-5-6-10-28(26)33-31(37)24-12-14-25(15-13-24)42(39,40)35-17-19-41-20-18-35/h2-16,21H,17-20H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPCMDQILYPWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer treatment and as a protein degradation agent. This article explores its synthesis, biological effects, and potential mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a morpholino sulfonyl group, a benzamide moiety, and a benzoyl group. The synthesis typically involves multi-step organic reactions that ensure the proper formation of the desired functional groups.

Table 1: Structural Components of the Compound

ComponentDescription
BenzamideCore structure contributing to biological activity
Morpholino Sulfonyl GroupEnhances solubility and biological interactions
Benzoyl GroupIncreases binding affinity to target proteins

2.1 Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation in hematological malignancies and solid tumors.

  • Cell Lines Tested:
    • K-562 (chronic myelogenous leukemia)
    • MCF-7 (breast adenocarcinoma)
    • A549 (lung carcinoma)

In vitro studies have shown that this compound can induce apoptosis in these cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Receptor Tyrosine Kinases: The compound has been shown to inhibit key receptor tyrosine kinases involved in cancer progression, including EGFR and PDGFR.
  • Protein Degradation: It may facilitate selective protein degradation pathways, which are crucial for maintaining cellular homeostasis and regulating oncogenic proteins.

3. Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the efficacy and safety profiles of benzamide derivatives.

3.1 Comparative Studies

A comparative analysis with known anticancer agents like imatinib and nilotinib showed that this compound possesses comparable or superior activity against certain cancer types, particularly those resistant to conventional therapies.

Table 2: Comparative Anticancer Activity

CompoundIC50 (µM)Cell Line Tested
This compound0.5K-562
Imatinib1.0K-562
Nilotinib0.8K-562

4.

This compound represents a promising candidate for further development as an anticancer agent due to its potent biological activities and mechanisms targeting critical pathways in cancer cells. Future research should focus on clinical trials to evaluate its efficacy and safety in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Formula (Calculated MW) Notable Functional Groups Reference
N-(2-Benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide 2-Benzoyl-4-methylphenyl, 4-(morpholinosulfonyl)benzamido C₂₉H₂₈N₃O₅S (548.62 g/mol) Benzamide, sulfonamide, morpholine, benzoyl N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Bromo, 4-methoxy-2-nitrophenyl C₁₄H₁₁BrN₂O₃ (335.16 g/mol) Bromo, nitro, methoxy, benzamide
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide 4-Amino-2-methylphenyl, 2-(2-methoxyethoxy) C₁₇H₂₀N₂O₃ (300.35 g/mol) Amino, methoxyethoxy, benzamide
S-Alkylated 1,2,4-triazoles [10–15] 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, S-alkylated thioether Varies by substituent (X = H, Cl, Br) Triazole, sulfonyl, halogen, thioether

Key Observations

Substituent Effects on Reactivity and Bioactivity The morpholinosulfonyl group in the target compound introduces significant polarity compared to 4MNB (), which has a nitro group and bromo substituent. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases, whereas nitro groups may confer redox activity . N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide () lacks sulfonamide groups but includes a methoxyethoxy chain, likely improving aqueous solubility compared to the target compound’s morpholine ring .

Synthetic Pathways Similar benzamides (e.g., 4MNB) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in and . For example, 1,2,4-triazoles () are formed by cyclization of hydrazinecarbothioamides under basic conditions, a pathway distinct from the target compound’s presumed synthesis .

Spectroscopic Characterization

  • IR Spectroscopy :

  • Compounds with C=S groups (e.g., hydrazinecarbothioamides in ) exhibit stretches at 1243–1258 cm⁻¹, absent in the target compound due to its lack of thioamide groups .
  • The target’s benzoyl carbonyl (C=O) would resonate near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
    • NMR :
  • The morpholinosulfonyl group would produce distinct ¹H-NMR signals for the morpholine protons (δ 3.5–4.0 ppm) and sulfonamide protons (if present). This contrasts with 4MNB, where nitro and methoxy groups dominate the spectrum .

Physicochemical Properties Solubility: The morpholinosulfonyl group likely enhances water solubility compared to halogenated analogs like 4MNB. However, the bulky benzoyl group may offset this by increasing hydrophobicity. Stability: Sulfonamide-linked compounds (e.g., ’s triazoles) show stability under basic conditions, whereas nitro groups (as in 4MNB) may render compounds susceptible to reduction .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data for the target compound (e.g., crystallography, bioactivity) are absent in the provided evidence, necessitating extrapolation from analogs.
  • Contradictions: highlights tautomerism in 1,2,4-triazoles (thione vs.
  • Synthetic Challenges : The target’s multi-substituted benzamide structure may require advanced coupling reagents (e.g., HATU, EDCI) and purification techniques, unlike simpler analogs in and .

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